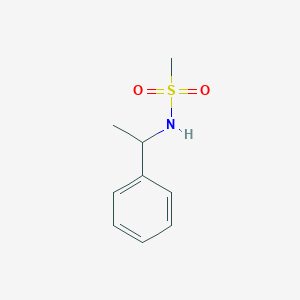
N-(1-Phenylethyl)methanesulfonamide
Descripción general
Descripción
N-(1-Phenylethyl)methanesulfonamide is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The primary application of N-(1-Phenylethyl)methanesulfonamide lies in medicinal chemistry, particularly as an antimicrobial agent. The sulfonamide group can inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth by preventing the formation of folate, essential for DNA synthesis .
Table 1: Mechanism of Action
| Mechanism | Description |
|---|---|
| Target Enzyme | Dihydropteroate synthase |
| Effect | Inhibition of folate synthesis leading to bacterial cell death |
| Potential Applications | Treatment of bacterial infections and inflammatory diseases |
Biological Studies
This compound is utilized in biological studies to investigate its interactions with various biological targets. Research has focused on its binding affinity to enzymes involved in folate metabolism, which is critical for understanding its pharmacological properties .
Case Study: Binding Affinity Studies
In one study, researchers explored the binding interactions of this compound with dihydropteroate synthase using molecular docking techniques. The results indicated a strong binding affinity, suggesting that modifications to the compound could enhance its antibacterial efficacy .
Industrial Applications
Beyond medicinal uses, this compound serves as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows it to be modified into derivatives with potentially enhanced properties.
Table 2: Synthetic Routes and Reaction Conditions
| Reaction Type | Starting Materials | Conditions | Products |
|---|---|---|---|
| Synthesis | 4-Methylbenzenesulfonyl chloride + 1-phenylethylamine | Base (triethylamine or pyridine), room temperature | This compound |
| Oxidation | This compound | Oxidizing agents | Sulfoxides and sulfones |
| Reduction | This compound | Reducing agents | Amines |
Análisis De Reacciones Químicas
Copper-Catalyzed Benzylic C–H Functionalization
Under Cu/diimine catalysis with N-fluorobenzenesulfonimide (NFSI), the benzylic C–H bond undergoes amination or oxygenation . This protocol avoids substrate excess and tolerates diverse nitrogen sources.
Mechanistic Pathway :
-
Hydrogen Abstraction : Cu(II) oxidizes the benzylic C–H bond, generating a radical intermediate.
-
Radical Recombination : The nitrogen source (e.g., TsNH₂) couples with the benzylic radical.
-
Oxidation : NFSI regenerates the Cu catalyst while introducing the nitrogen group .
Table 2: Benzylic Amination Performance
| Nitrogen Source | Catalyst System | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| p-Toluenesulfonamide | Cu(BF₄)₂/Diimine A | 95 | >99% | |
| Benzamide | Cu(BF₄)₂/Diimine A | 29 | 85% |
Trifluoromethanesulfonylation and Derivatization
Reaction with triflic anhydride (Tf₂O) introduces triflyl groups, enhancing electrophilicity for subsequent transformations :
-
Grignard Addition : Treatment with MeMgBr yields 1,1,1-trifluoro-N-(1-phenylethyl)methanesulfonamide (97% yield) .
-
Aldol Condensation : Reacts with 1-phenyl-1-trimethylsiloxyethylene to form β-hydroxy sulfonamides (85% yield) .
Oxidation and Stability Considerations
The benzylic position is susceptible to oxidation:
-
KMnO₄/H₂O : Forms N-(1-phenylvinyl)methanesulfonamide (via dehydrogenation).
-
CrO₃/AcOH : Yields phenyl ketone derivatives but risks over-oxidation.
Decomposition Pathways :
Propiedades
Fórmula molecular |
C9H13NO2S |
|---|---|
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
N-(1-phenylethyl)methanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-8(10-13(2,11)12)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
Clave InChI |
SHEXGLJFVVRUCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NS(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













